molecular formula C6H3N3O3 B1268153 2-Hydroxy-5-nitronicotinonitrile CAS No. 31309-38-3

2-Hydroxy-5-nitronicotinonitrile

Cat. No. B1268153
CAS RN: 31309-38-3
M. Wt: 165.11 g/mol
InChI Key: HLQZJYLEGMYYBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-Hydroxy-5-nitronicotinonitrile and related compounds involves various types of cyclocondensation using nitrocarbonyl compounds and their derivatives. Partial hydrolysis in concentrated sulfuric acid or in alkali solutions in the presence of hydrogen peroxide leads to nitronicotinamides, indicating a pathway to synthesize 2-Hydroxy-5-nitronicotinonitrile and its derivatives (Sagitullina et al., 2010).

Molecular Structure Analysis

The molecular structure of 2-Hydroxy-5-nitronicotinonitrile and related nitrones involves detailed analysis through spectroscopic methods and X-ray crystallography. For compounds within the same class, structures have been determined, showing variations in planarity and bonding configurations that are essential for understanding their chemical behavior (Kliegel et al., 2000).

Chemical Reactions and Properties

2-Hydroxy-5-nitronicotinonitrile participates in various chemical reactions, including cycloadditions and interactions with different reagents to form complex structures. These reactions are critical for the synthesis of pharmaceuticals and materials. For instance, cyclic nitrones have been shown to undergo [3+2] cycloaddition reactions, forming hydroxypyrrole derivatives, indicating a potential route for functionalizing 2-Hydroxy-5-nitronicotinonitrile (de los Santos et al., 2009).

Physical Properties Analysis

While specific details on the physical properties of 2-Hydroxy-5-nitronicotinonitrile itself are scarce, related compounds exhibit a range of solubilities, melting points, and other physical characteristics that can be inferred for 2-Hydroxy-5-nitronicotinonitrile. These properties are essential for understanding the compound's behavior in various solvents and conditions.

Chemical Properties Analysis

The chemical properties of 2-Hydroxy-5-nitronicotinonitrile, such as reactivity with other compounds, stability under different conditions, and potential for forming derivatives, are central to its applications in synthesis and material science. For example, the reactivity of nitrones with enamines and nitroso alkenes to form highly functionalized pyrrole derivatives showcases the versatility of nitrones in synthetic chemistry (de los Santos et al., 2009).

Scientific Research Applications

Janovsky Reaction and Related Compounds

2-Hydroxy-5-nitronicotinonitrile is involved in the Janovsky reaction of nitropyridines, leading to the preparation of various compounds like 5-nitronicotinic acid and its derivatives. These compounds have potential applications in chemical synthesis and pharmaceuticals (Nakadate et al., 1965).

Spin Trapping and Radical Detection

Nitrone compounds, which can be derived from 2-Hydroxy-5-nitronicotinonitrile, are crucial for spin trapping in free radical research. They are used to detect reactive species like hydroxyl radicals in biological systems (Tsai et al., 2001), (Chamulitrat et al., 1993).

Advanced NMR Spectroscopy

Research on nitronylnitroxide radicals, which can be linked to 2-Hydroxy-5-nitronicotinonitrile, utilizes advanced NMR spectroscopy for studying spin distribution and structural elucidation (Heise et al., 1999).

Biological and Chemical Research

Compounds related to 2-Hydroxy-5-nitronicotinonitrile find applications in biological and chemical research. For instance, studies involve the formation of cyclic nitrones from related nitrites and their potential applications in organic synthesis and pharmacology (Suginome et al., 1971).

properties

IUPAC Name

5-nitro-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N3O3/c7-2-4-1-5(9(11)12)3-8-6(4)10/h1,3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQZJYLEGMYYBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20337305
Record name 2-Hydroxy-5-nitronicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-nitronicotinonitrile

CAS RN

31309-38-3
Record name 2-Hydroxy-5-nitronicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-5-nitropyridine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-5-nitronicotinonitrile
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-5-nitronicotinonitrile
Reactant of Route 3
Reactant of Route 3
2-Hydroxy-5-nitronicotinonitrile
Reactant of Route 4
Reactant of Route 4
2-Hydroxy-5-nitronicotinonitrile
Reactant of Route 5
Reactant of Route 5
2-Hydroxy-5-nitronicotinonitrile
Reactant of Route 6
2-Hydroxy-5-nitronicotinonitrile

Citations

For This Compound
2
Citations
JL Greene Jr, JA Montgomery - Journal of Medicinal Chemistry, 1964 - ACS Publications
… 4,6-Dimethyl-2-hydroxy-5-nitronicotinonitrile (IV).—A solution of 4,6-dimethyl-2-hydroxynicotinonitrile (25 g.) in concen… A mixture of 4,6-dimethyl-2-hydroxy-5-nitronicotinonitrile (67 g.), …
Number of citations: 9 pubs.acs.org
A Hamzezadeh, M Fazlzadeh, K Rahmani… - International Journal …, 2023 - Taylor & Francis
In the present study, green synthesised nanoparticles were used to activate persulphate and used for the oxidation of metronidazole (MTZ). In the process of green synthesis, the walnut …
Number of citations: 5 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.